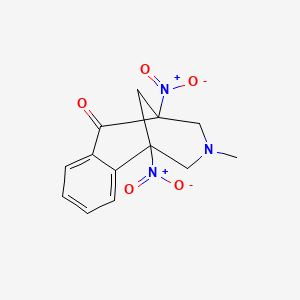![molecular formula C15H22N6O2 B11092096 7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092096.png)
7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes both azepane and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a purine derivative with an azepane derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds share the azepane moiety and are known for their reactivity and use in polymerization reactions.
Azetidines: Similar to aziridines, azetidines are used as building blocks for polyamines and have applications in materials science.
Purine Derivatives: Compounds like caffeine and theobromine share the purine structure and are well-known for their biological activities.
Uniqueness
7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of azepane and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H22N6O2 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C15H22N6O2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)9-8-17-11-6-4-3-5-7-16-11/h10H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
QDNUXYCWZSDOGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11092014.png)
![(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11092015.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile](/img/structure/B11092023.png)
![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11092031.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11092038.png)


![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11092056.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11092060.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)

![3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11092078.png)
![7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11092090.png)
